molecular formula C2H2F3NO2 B1348544 1,1,1-Trifluoro-2-nitroethane CAS No. 819-07-8

1,1,1-Trifluoro-2-nitroethane

Cat. No.: B1348544
CAS No.: 819-07-8
M. Wt: 129.04 g/mol
InChI Key: JIKDQMLRRHUBKY-UHFFFAOYSA-N
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Description

“1,1,1-Trifluoro-2-nitroethane” is a chemical compound with the molecular formula C2H2F3NO2 . It’s used in various industrial and scientific research .


Synthesis Analysis

A nickel-catalyzed direct trifluoroethylation of aryl iodides with an industrial raw material CF3CH2I has been developed, demonstrating high efficiency, excellent functional-group compatibility, especially with large sterically hindered groups .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 2 carbon atoms, 2 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The structure can be viewed using Java or Javascript .

Scientific Research Applications

Synthesis of Fluorine-Containing Compounds

1,1,1-Trifluoro-2-nitroethane is utilized in the synthesis of various fluorine-containing nitro alcohols and diols. This is achieved through condensation with formaldehyde in the presence of alkalies, leading to the formation of these compounds (Knunyants, German, & Rozhkov, 1964).

Reactions of Polyfluoronitroalkanes

This compound is involved in several reactions, including the halogenation of its sodium salt, leading to the formation of 1,1,1-trifluoro-2,2-dihalo-2-nitroethanes. Additionally, it undergoes the Nef reaction and oxidation to yield trifluoroacetaldehyde (Knunyants, German, & Rozhkov, 1966).

Production of β-(trifluoromethyl)furans

This compound reacts with 1,3-dicarbonyl compounds in the presence of sodium acetate to produce β-(trifluoromethyl)furans. This reaction demonstrates its versatility in generating functionally diverse compounds (Barkov, Korotaev, & Sosnovskikh, 2013).

Catalytic Processes

The compound is also important in catalytic processes. For instance, it undergoes reductive cleavage via a single electron transfer process using transition-metal-catalysis, demonstrating its role in catalytic reactions and potential industrial applications (Xiaojun & Qing-Yun, 2012).

Reactions with Electrophilic Reagents

This compound reacts with various electrophilic reagents, leading to the formation of new compounds. This showcases its reactivity and utility in synthetic chemistry (Krzhizhcvskii, Mirzabekyants, Cheburkov, & Knunyants, 1974).

Coupling Reactions

It has been used in Cu-promoted reductive coupling reactions with aryl iodides, highlighting its role in facilitating complex chemical transformations (Xu, Chen, Dai, & Xu, 2014).

Safety and Hazards

“1,1,1-Trifluoro-2-nitroethane” is considered hazardous. It’s a flammable liquid and vapour. It’s harmful if swallowed and causes skin irritation. It’s toxic if inhaled and may cause respiratory irritation. It’s also harmful to aquatic life with long-lasting effects .

Biochemical Analysis

Biochemical Properties

1,1,1-Trifluoro-2-nitroethane plays a significant role in biochemical reactions, particularly in the formation of fluorine-containing nitro alcohols and diols. In the presence of formaldehyde and alkalies, it undergoes condensation reactions to form these compounds . Additionally, under acidic alcoholic conditions, this compound participates in the Mannich reaction, leading to the formation of 3-alkoxy-1,1,1-trifluoro-2-nitropropanes . These reactions highlight its interaction with enzymes and proteins involved in condensation and Mannich reactions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These metabolic pathways can influence the compound’s overall activity and effectiveness in biochemical reactions .

Properties

IUPAC Name

1,1,1-trifluoro-2-nitroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F3NO2/c3-2(4,5)1-6(7)8/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKDQMLRRHUBKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335058
Record name 1,1,1-trifluoro-2-nitroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819-07-8
Record name 1,1,1-Trifluoro-2-nitroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=819-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-trifluoro-2-nitroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-trifluoro-2-nitroethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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